(2,4-Dimethoxy-phenyl)-(3-methoxy-phenyl)-methanone
CAS No.: 844-38-2
Cat. No.: VC11697013
Molecular Formula: C16H16O4
Molecular Weight: 272.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 844-38-2 |
|---|---|
| Molecular Formula | C16H16O4 |
| Molecular Weight | 272.29 g/mol |
| IUPAC Name | (2,4-dimethoxyphenyl)-(3-methoxyphenyl)methanone |
| Standard InChI | InChI=1S/C16H16O4/c1-18-12-6-4-5-11(9-12)16(17)14-8-7-13(19-2)10-15(14)20-3/h4-10H,1-3H3 |
| Standard InChI Key | MRPJLJJQNKDWOE-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |
| Canonical SMILES | COC1=CC(=C(C=C1)C(=O)C2=CC(=CC=C2)OC)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a central ketone group bridging two aryl rings: a 2,4-dimethoxyphenyl group and a 3-methoxyphenyl group. The methoxy substituents at the 2-, 4-, and 3-positions influence electronic distribution, steric interactions, and solubility. The molecular formula is C₁₆H₁₆O₃, with a molecular weight of 256.30 g/mol .
Physicochemical Properties
Key physical properties derived from experimental data include :
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 424.5 ± 45.0 °C at 760 mmHg |
| Flash Point | 202.3 ± 15.1 °C |
| Vapor Pressure | 0.0 ± 1.0 mmHg at 25°C |
| LogP (Partition Coefficient) | 3.54 |
The low vapor pressure suggests limited volatility, while the moderate LogP value indicates balanced hydrophobicity, making it suitable for organic synthesis and potential pharmacological applications.
Synthetic Methodologies
Friedel-Crafts Acylation
A common route for diaryl methanones involves Friedel-Crafts acylation. For example, analogous compounds have been synthesized via reaction of an acid chloride with an aromatic hydrocarbon in the presence of anhydrous FeCl₃ as a catalyst . In one protocol :
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An acid chloride (e.g., 2,4-dimethoxybenzoyl chloride) is generated by treating the corresponding carboxylic acid with oxalyl chloride.
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The acid chloride reacts with 3-methoxybenzene in 1,2-dichloroethane under catalytic FeCl₃.
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The crude product is purified via recrystallization or column chromatography.
Yields for similar reactions range from 34–83%, depending on substituent electronic effects and reaction conditions .
Grignard Reaction Approaches
Alternative methods employ Grignard reagents. For instance, reacting a 3-methoxyphenylmagnesium bromide with a preformed 2,4-dimethoxybenzaldehyde derivative can yield the target methanone after oxidation . This method offers better stereochemical control but requires stringent anhydrous conditions.
Future Directions and Research Gaps
While preliminary data highlight promising applications, further studies are needed to:
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Elucidine the compound’s mechanism of action in antibacterial and anticancer assays.
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Optimize synthetic protocols for industrial-scale production.
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Evaluate pharmacokinetic profiles, including bioavailability and metabolic pathways.
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